8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is the Delta Opioid Receptor . This receptor is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound interacts with the Delta Opioid Receptor, triggering a series of intracellular events . It appears to bind to the orthosteric site of the receptor, based on docking and molecular dynamic simulation . This interaction leads to a bias towards G-protein signaling .
Biochemical Pathways
The interaction of this compound with the Delta Opioid Receptor initiates the necroptosis signaling pathway . This pathway involves key components such as Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase .
Pharmacokinetics
The pharmacokinetic properties of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4Its efficacy in a complete freund’s adjuvant model of inflammatory pain in c57bl/6 male and female mice suggests that it has suitable bioavailability .
Result of Action
The activation of the Delta Opioid Receptor by this compound leads to anti-allodynic effects, reducing the sensation of pain . This suggests that the compound could have potential therapeutic applications in the management of pain.
Biochemical Analysis
Biochemical Properties
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are key components in the necroptosis signaling pathway . The interaction with these enzymes suggests that this compound may act as an inhibitor, potentially modulating cell death pathways. Additionally, the compound’s interaction with delta opioid receptors indicates its potential role in neurological and psychiatric disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with delta opioid receptors can lead to changes in pain perception and inflammatory responses . Furthermore, the compound’s inhibition of RIPK1 and RIPK3 affects necroptosis, a form of programmed cell death, thereby influencing cell survival and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the orthosteric site of delta opioid receptors, leading to receptor activation or inhibition . Additionally, it inhibits the activity of RIPK1 and RIPK3 by binding to their active sites, thereby preventing the phosphorylation events necessary for necroptosis signaling . These interactions result in altered gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of necroptosis and modulation of inflammatory responses . The exact temporal dynamics of these effects remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis and modulates pain perception without significant adverse effects . At higher doses, toxic effects such as seizures and tachyphylaxis have been observed, particularly in models involving delta opioid receptor interactions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with enzymes and receptors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may further interact with cellular pathways, influencing metabolic flux and metabolite levels. The compound’s role in modulating necroptosis and opioid receptor signaling also suggests its involvement in broader metabolic networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its binding to transport proteins ensures its distribution to target sites . This distribution pattern is crucial for its efficacy in modulating cellular processes and signaling pathways.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and receptors . Additionally, its presence in the nucleus suggests potential effects on gene expression and transcriptional regulation. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Properties
IUPAC Name |
8-(3-chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-10(14-4-3-13-9)15-5-1-11(2-6-15)16-7-8-17-11/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGHHOUSUHJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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